Product packaging for 6-tert-butyl-1-azaspiro[3.3]heptan-2-one(Cat. No.:CAS No. 2866324-06-1)

6-tert-butyl-1-azaspiro[3.3]heptan-2-one

Cat. No.: B6610569
CAS No.: 2866324-06-1
M. Wt: 167.25 g/mol
InChI Key: DHTGMHVTAQLXCR-UHFFFAOYSA-N
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Description

6-tert-Butyl-1-azaspiro[3.3]heptan-2-one is a chemical building block of interest in medicinal chemistry for the construction of novel bioactive molecules. While the specific applications of this compound are under investigation, its core structure aligns with the growing use of spiro[3.3]heptanes in drug design. These strained, three-dimensional spirocyclic systems are valued as non-classical bioisosteres, capable of replacing flat aromatic rings or saturated rings like piperidines to improve a compound's physicochemical properties, reduce conformational flexibility, and access unexplored chemical space . Incorporating spiro[3.3]heptane scaffolds has proven effective in optimizing drug candidates for potency and selectivity. For instance, such scaffolds have been utilized in the development of potent inhibitors for targets like the Large Tumor Suppressor Kinases (LATS1/2) , which are key regulators in the Hippo pathway for regenerative medicine research , and the SARS-CoV-2 3C-like protease (3CLpro) , a vital viral enzyme . The tert-butyl and carbonyl groups on this scaffold provide handles for further synthetic elaboration, allowing researchers to fine-tune molecular properties and explore structure-activity relationships. This compound is intended for research and development purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO B6610569 6-tert-butyl-1-azaspiro[3.3]heptan-2-one CAS No. 2866324-06-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-tert-butyl-1-azaspiro[3.3]heptan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-9(2,3)7-4-10(5-7)6-8(12)11-10/h7H,4-6H2,1-3H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHTGMHVTAQLXCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC2(C1)CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for the Azaspiro 3.3 Heptan 2 One Core

Retrosynthetic Approaches to the Spiro[3.3]heptane Lactam Architecture

Retrosynthetic analysis is a technique for planning a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. icj-e.org Applying this logic to the 1-azaspiro[3.3]heptan-2-one core suggests several key disconnections.

A primary retrosynthetic disconnection of the β-lactam ring points to a [2+2] cycloaddition reaction. This involves breaking the C2-C3 and N1-C4 bonds, leading back to two potential precursor types:

An imine and a ketene (B1206846) (Staudinger synthesis). organic-chemistry.orgresearchgate.net

An alkene and an isocyanate. researchtrends.netnih.gov

For the specific target, 1-azaspiro[3.3]heptan-2-one, the most logical alkene precursor is methylenecyclobutane (B73084). This approach simplifies the complex spirocyclic structure into a more straightforward cycloaddition reaction between two simpler molecules.

Another retrosynthetic strategy involves disconnecting one of the rings at a position away from the lactam. For instance, a C-C bond break in the cyclobutane (B1203170) ring could suggest an intramolecular cyclization of a suitable azetidine-containing precursor. researchgate.net Similarly, disconnecting a C-N bond in the azetidine (B1206935) ring could point towards an intramolecular annulation strategy starting from a functionalized cyclobutane derivative. acs.orgacs.org

[2+2] Cycloaddition Reactions in Azaspiro[3.3]heptan-2-one Synthesis

The [2+2] cycloaddition is a cornerstone in the synthesis of four-membered rings, including the β-lactam (azetidin-2-one) moiety. researchgate.netnih.gov This powerful reaction class provides a direct and often stereocontrolled route to the desired spirocyclic core.

A highly effective method for constructing the 1-azaspiro[3.3]heptan-2-one skeleton is the [2+2] cycloaddition of an alkene with chlorosulfonyl isocyanate (CSI). researchtrends.net CSI is known as one of the most reactive isocyanates for this type of transformation. beilstein-journals.orgtcichemicals.com

The key step in synthesizing the parent 1-azaspiro[3.3]heptane scaffold involves the thermal [2+2] cycloaddition between an alkene and CSI. nih.gov For the synthesis of the core structure of 6-tert-butyl-1-azaspiro[3.3]heptan-2-one, a substituted methylenecyclobutane would react with CSI. This reaction first yields an N-chlorosulfonyl-β-lactam intermediate. Subsequent reductive removal of the N-chlorosulfonyl group, typically using reagents like aqueous sodium sulfite, furnishes the final β-lactam product. researchtrends.netorgsyn.org This two-step sequence is a versatile and widely used method for preparing β-lactams that are unsubstituted on the nitrogen atom. orgsyn.org

The mechanism of [2+2] cycloadditions to form β-lactams can vary depending on the reactants.

Staudinger Cycloaddition (Imine + Ketene): This reaction is generally accepted to proceed through a stepwise mechanism. researchgate.net The initial step involves the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. organic-chemistry.org This intermediate then undergoes conrotatory ring closure to form the four-membered β-lactam ring. The stereochemistry of the final product (cis or trans) is determined by the competition between direct ring closure and isomerization of the zwitterionic intermediate. organic-chemistry.org

CSI + Alkene Cycloaddition: The mechanism for the reaction between chlorosulfonyl isocyanate and alkenes is also believed to be stepwise, particularly for electron-rich alkenes. researchtrends.net Evidence suggests a pathway involving a single electron transfer (SET) from the alkene to CSI, which generates a 1,4-diradical intermediate. This diradical then collapses to form the N-chlorosulfonyl-β-lactam ring. For electron-deficient alkenes, a concerted pathway may be operative. The reaction can be influenced by solvent and the potential for a pre-equilibrium charge transfer complex. researchtrends.net

Ring-Expansion Strategies for Azaspiro[3.3]heptan-2-one Construction

While less common for this specific target, ring-expansion strategies represent a potential, albeit synthetically challenging, approach. Such a method could, in principle, involve the expansion of a spiro[2.3]hexane system. For instance, a suitably functionalized 1-azaspiro[2.3]hexan-4-one could undergo a Tiffeneau-Demjanov-type ring expansion to yield the desired 1-azaspiro[3.3]heptan-2-one. However, the synthesis of the required spirocyclic cyclopropyl (B3062369) ketone precursor presents its own set of challenges. An unusual ring-expansion was noted in the synthesis of a spiro[benzo[b]tetrazolo[1,5-d] organic-chemistry.orgacs.orgoxazepine-4,2′-oxirane], indicating the potential utility of such strategies in complex spirocycle synthesis. acs.org

Intramolecular Cyclization and Annulation Protocols

Intramolecular reactions provide a powerful means to construct the spiro[3.3]heptane framework by forming one of the rings onto a pre-existing cyclic core.

One established strategy involves the nucleophilic cyclization of a 1,3-dielectrophile with a 1,1-dinucleophile. nih.govresearchgate.net For example, the construction of the 2-oxa-6-azaspiro[3.3]heptane system, a close structural analog, has been achieved via a hydroxide-facilitated intramolecular alkylation. This involves reacting an aniline (B41778) derivative with 3,3-bis(bromomethyl)oxetane, where the aniline nitrogen acts as the nucleophile to displace the two bromide leaving groups, thereby forming the second four-membered ring. acs.orgacs.org

Another relevant approach is the highly diastereoselective addition of a cyclobutanecarboxylate (B8599542) anion to a chiral N-tert-butanesulfinyl aldimine. researchgate.netrsc.org The resulting adduct can be reduced, and the subsequent alcohol can be converted to a tosylate. Intramolecular nucleophilic substitution of the tosylate by the deprotected amine then closes the azetidine ring, forming the 2-azaspiro[3.3]heptane system in a stereocontrolled manner. researchgate.netrsc.org

Divergent Synthetic Routes to the Azaspiro[3.3]heptan-2-one Nucleus

Divergent synthesis aims to create a library of structurally related compounds from a common, highly functionalized intermediate. Two efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been developed, which serves as a key intermediate for divergent synthesis. researchgate.netacs.org This bifunctional template allows for selective derivatization on both the azetidine and cyclobutanone (B123998) rings. researchgate.netacs.org

Starting from this core, the ketone can be subjected to various reactions (e.g., reduction, olefination, reductive amination), while the Boc-protected nitrogen can be deprotected and acylated, alkylated, or used in other coupling reactions. acs.org This approach provides a convenient entry point to novel compounds, expanding the chemical space around the azaspiro[3.3]heptane scaffold. acs.orgacs.org The development of such versatile building blocks is significant for applications in drug discovery and medicinal chemistry. acs.orgacs.org

Advanced Synthetic Approaches for 6 Tert Butyl 1 Azaspiro 3.3 Heptan 2 One and Substituted Analogs

Stereoselective and Asymmetric Synthesis of Azaspiro[3.3]heptan-2-one Derivatives

Achieving control over the stereochemistry of the spirocyclic core is paramount for its application in medicinal chemistry. Asymmetric synthesis aims to produce specific stereoisomers, which can be accomplished through the use of chiral auxiliaries, asymmetric catalysis, or by the stereospecific construction of the spiro center.

Chiral auxiliaries are recoverable chiral compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. One effective strategy involves the diastereoselective addition of nucleophiles to chiral N-tert-butanesulfinyl imines (Ellman's imines). puc-rio.br In this approach, the chiral sulfinyl group biases the trajectory of the incoming nucleophile, leading to the formation of one diastereomer in excess. For the synthesis of azaspiro[3.3]heptane precursors, the addition of a cyclobutane-derived organometallic reagent to a chiral sulfinyl imine can establish the key stereocenter, which is later incorporated into the spirocyclic system. puc-rio.br After the key bond formation, the auxiliary can be removed under acidic conditions.

Another approach utilizes proline-derived auxiliaries. acs.orgnih.gov A chiral group placed on the proline ring can effectively control the stereochemistry of a Staudinger reaction ([2+2] cycloaddition between a ketene (B1206846) and an imine) to form a spiro-β-lactam. acs.orgnih.gov The auxiliary is designed to be sacrificed or removed in a subsequent step to yield the optically active product.

Table 1: Chiral Auxiliary-Mediated Synthetic Strategies

Chiral AuxiliaryKey Reaction TypeStereochemical ControlReference
N-tert-ButanesulfinamideNucleophilic addition to imineAddition of an organomagnesium reagent to a chiral tert-butanesulfinyl imine, followed by intramolecular cyclization, can produce spiro-compounds diastereoselectively. puc-rio.br
4-Alkyl(aryl)sulfonyloxy-L-prolineStaudinger [2+2] CycloadditionThe chiral group on the proline acid chloride directs the stereoselectivity of the reaction with imines to form spiro-β-lactams. acs.orgnih.gov
2,5-DimethylpyrroleIntramolecular Mizoroki-Heck ReactionUsed as a bulky protecting group on an amine, it can serve as a chiral auxiliary to direct facial selectivity in palladium-catalyzed annulations to form spiro-centers with high diastereoselectivity (>98%). acs.org

Asymmetric catalysis offers a more atom-economical approach where a substoichiometric amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. Both metal-based catalysts and organocatalysts have been successfully employed in the synthesis of β-lactams and related spirocycles. nih.govacs.org

For instance, copper-catalyzed Kinugasa reactions can be rendered asymmetric to produce chiral β-lactams. acs.org More complex cascade reactions, such as a Co(II)/chiral spiro phosphoric acid binary system, have been developed for the enantioselective synthesis of spiro-γ-lactams through a sequential C-H olefination and [4+1] spirocyclization. While not directly forming a β-lactam, this demonstrates the power of catalysis in constructing chiral spiro-lactam structures. Similarly, organocatalytic [2+2] cycloadditions of ketimines and allenoates can provide access to chiral β-lactams. acs.org The choice of catalyst is critical and is often tailored to the specific substrates and reaction type to achieve high enantioselectivity.

Table 2: Examples of Asymmetric Catalysis for Spirocycle and Lactam Synthesis

Catalyst SystemReaction TypeProduct TypeReported SelectivityReference
Chiral Phosphoric Acid / Co(II)C-H Olefination / [4+1] SpirocyclizationSpiro-γ-lactamsUp to 98% ee acs.org
Copper(I) / Chiral LigandAsymmetric Kinugasa/Michael Addition CascadeSpiro-β-lactamsHigh yields and enantioselectivities acs.org
Chiral SquaramideMichael AdditionThio-substituted cyclobutaneser up to 99.7:0.3 rsc.org
Pd(t-Bu3P)2Intramolecular Mizoroki-HeckSpiroindolines>98% dr acs.org

The creation of the quaternary spiro carbon atom is the defining step in the synthesis of these molecules. One powerful method involves a strain-relocating semipinacol rearrangement. nih.gov This process can be initiated from a substituted cyclopropanone (B1606653) equivalent and a lithiated bicyclo[1.1.0]butane. The resulting intermediate rearranges in a fully regio- and stereospecific manner, allowing the chirality of the starting material to be transferred to the final spiro[3.3]heptan-1-one product. nih.gov

Another robust strategy is the intramolecular Mizoroki-Heck reaction. acs.org This palladium-catalyzed reaction forms the spirocyclic C-C bond by connecting an aryl halide to an alkene tethered to the same molecule. The reaction tends to proceed with high diastereoselectivity, especially when bulky protecting groups are used to control the facial selectivity of the cyclization. acs.org These methods provide direct access to the spiro[3.3]heptane core with excellent control over the stereochemistry of the newly formed quaternary center.

Methodologies for the Regioselective Introduction of the tert-Butyl Moiety

The placement of the bulky tert-butyl group specifically at the C-6 position requires precise regiochemical control. This can be achieved either by starting with a cyclobutane (B1203170) precursor already bearing the substituent or by functionalizing the spirocyclic core after its formation.

This "bottom-up" strategy involves the synthesis of a cyclobutane building block that already contains the tert-butyl group at the desired position. For the target molecule, a plausible precursor would be 3-tert-butylcyclobutanone (B3004272) or a derivative thereof. General methods for synthesizing substituted cyclobutanones include the [2+2] cycloaddition of a ketene with an appropriately substituted alkene or the rearrangement of cyclopropyl (B3062369) carbinols. organic-chemistry.org

Once the 3-tert-butylcyclobutanone is obtained, it can be elaborated into the final spiro-lactam. For example, a Strecker reaction on the ketone could introduce an amino and a nitrile group, which can then be manipulated to form the azetidinone ring via intramolecular cyclization, a strategy implied in retrosynthetic analyses of related compounds. researchgate.net This approach ensures the tert-butyl group is correctly placed from the outset, avoiding potential regioselectivity issues in later steps. The synthesis of various functionalized cyclobutanes for use as building blocks in medicinal chemistry is an active area of research. nih.govresearchgate.net

An alternative strategy involves constructing the unsubstituted 1-azaspiro[3.3]heptan-2-one core first, followed by the introduction of the tert-butyl group at the C-6 position. This approach relies on the availability of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a key bifunctional intermediate whose synthesis has been reported. researchgate.netresearchgate.netgoogle.com The ketone at the C-6 position serves as a synthetic handle for introducing the tert-butyl group.

Standard ketone alkylation chemistry can be applied. For example, the ketone can be converted to its enolate using a strong base like lithium diisopropylamide (LDA), followed by quenching with a tert-butyl electrophile. However, direct S_N2 alkylation with tert-butyl halides is often difficult due to competing elimination. A more viable approach would be a two-step sequence involving a Grignard reaction with tert-butylmagnesium chloride to form a tertiary alcohol at C-6. This alcohol could then be deoxygenated via a Barton-McCombie deoxygenation or related reductive methods to yield the desired 6-tert-butyl product.

Table 3: Potential Post-Cyclization Reactions at the C-6 Ketone

ReactionReagentsIntermediate ProductSubsequent StepsReference
Grignard Addition1. t-BuMgCl or t-BuLi 2. H3O+ workup6-tert-butyl-6-hydroxy-1-azaspiro[3.3]heptan-2-oneReductive deoxygenation (e.g., Barton-McCombie reaction) researchgate.netresearchgate.net
Wittig Reaction1. Ph3P=C(CH3)26-(prop-1-en-2-yl)-1-azaspiro[3.3]heptan-2-oneCatalytic hydrogenation (e.g., H2, Pd/C) researchgate.netresearchgate.net
Enolate Alkylation1. LDA 2. t-Bu-X (X=Br, I)6-tert-butyl-1-azaspiro[3.3]heptan-2-oneDirect formation (potentially low yield due to elimination) researchgate.netresearchgate.net

Influence of tert-Butyl Stereochemistry on Diastereoselective Reactions

The stereochemical orientation of substituents on the spiro[3.3]heptane framework is a critical determinant in guiding the outcome of diastereoselective reactions. The tert-butyl group, owing to its significant steric bulk, exerts a profound influence on the stereocontrol of reactions involving the cyclobutane ring to which it is attached. This steric hindrance effectively shields one face of the ring system, compelling incoming reagents to approach from the less hindered face, thereby dictating the stereochemistry of the newly formed chiral centers.

A pertinent example of this principle is observed in the diastereoselective reduction of bicyclic tetramate systems bearing a tert-butyl group. In studies on related bicyclic lactam structures, the reduction of a carbonyl group with sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) proceeded with high diastereoselectivity. scispace.com The hydride attack on the ketone preferentially occurred from the endo-face of the bicyclic system. This selective approach is attributed to the need to avoid steric clash with the bulky tert-butyl group, as well as the nitrogen lone pair and a methyl ester group positioned on the molecule. scispace.com This directing effect resulted in the formation of the corresponding alcohol as a single exo-diastereomer. scispace.com

The general principle is that the tert-butyl group functions as a powerful steric directing group. Its presence, whether in an axial or equatorial-like position on the non-planar cyclobutane ring, creates a significant energy barrier for reagent approach from its own face (syn-facial attack). Consequently, the transition state for the anti-facial attack is favored, leading to the predominant or exclusive formation of one diastereomer. This control is fundamental in the asymmetric synthesis of complex molecules where the spiro[3.3]heptane scaffold is used as a rigid template to establish specific three-dimensional arrangements of functional groups. While many synthetic methods focus on controlling the relative stereochemistry through ligand effects or other external factors, the inherent stereochemistry of a substituent like the tert-butyl group provides a reliable, substrate-controlled method for achieving high diastereoselectivity. acs.org

Table 1: Influence of tert-Butyl Group on Diastereoselective Reduction
SubstrateReagentSolventKey Influencing GroupStereochemical OutcomeReference
Bicyclic Tetramate with tert-Butyl GroupNaBH₄Ethanoltert-ButylSingle exo-diastereomer scispace.com

Multi-component Reactions Enabling Spiro[3.3]heptane Lactam Synthesis

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation to form a complex product, represent a highly efficient strategy for the synthesis of diverse heterocyclic scaffolds, including spiro-lactams. nih.govnih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful tools for rapidly building molecular complexity and have been adapted for the synthesis of various lactam structures. wikipedia.orgthieme-connect.comrsc.org

The Ugi four-component reaction (Ugi-4CR) is a cornerstone of this approach. It classically involves the reaction of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. thieme-connect.com By choosing reactants with appropriate secondary functional groups, the Ugi product can be designed to undergo a subsequent intramolecular cyclization, leading to the formation of a lactam ring. This Ugi/post-cyclization strategy has been successfully employed for the synthesis of spiro-β-lactams and spiro-γ-lactams. acs.orggoogle.com

For the synthesis of a spiro[3.3]heptane lactam core, a hypothetical strategy would involve a bifunctional starting material. For instance, a cyclobutanone (B123998) could serve as the carbonyl component, while an amino acid (e.g., β-alanine or γ-aminobutyric acid) could provide both the amine and carboxylic acid functionalities in a single molecule. The reaction of these components with an isocyanide would generate a Ugi adduct primed for cyclization. A subsequent intramolecular nucleophilic substitution or a Michael addition cascade could then forge the final spiro-lactam ring structure. rsc.orgacs.org This methodology offers a convergent and diversity-oriented pathway to access highly substituted spiro[3.3]heptane lactams by simply varying the four input components of the initial reaction. rsc.org

Table 2: Representative Ugi-based Sequential Reaction for Spiro-Lactam Synthesis
MCR TypeComponentsIntermediate ProductPost-MCR TransformationFinal ProductReference
Ugi-4CR2-Chloro-3-formyl quinoline, Amine, 2-Chloroacetic acid, IsocyanideUgi Adduct (α-acylamino amide)Intramolecular SNAr / SN2 CyclizationSpiro-β-lactam-pyrroloquinoline acs.org
Ugi-4CRAldehyde, Amine, Acrylic acid, IsocyanideUgi Adduct with acrylate (B77674) moietyIntramolecular Michael AdditionSubstituted β-Lactam rsc.org

Mechanistic Elucidation of Reactions Pertaining to Azaspiro 3.3 Heptan 2 One Systems

Detailed Reaction Mechanisms of [2+2] Cycloaddition Processes

The construction of the strained spiro[3.3]heptane framework, which incorporates two fused four-membered rings, is most effectively achieved through [2+2] cycloaddition reactions. The mechanism of these cycloadditions can vary depending on the specific reactants and conditions employed.

One of the prominent methods for the synthesis of the 1-azaspiro[3.3]heptan-2-one core involves the cycloaddition of an alkene with an isocyanate. A particularly reactive isocyanate used for this purpose is chlorosulfonyl isocyanate (CSI). The reaction of CSI with an alkene, such as a substituted methylenecyclobutane (B73084), leads to the formation of an N-chlorosulfonyl-β-lactam, which can then be readily reduced to the corresponding β-lactam (2-azetidinone).

The mechanism of the [2+2] cycloaddition of CSI with alkenes has been a subject of detailed investigation. It is proposed that the reaction can proceed through either a concerted or a stepwise pathway, largely dependent on the electronic nature of the alkene. researchtrends.net

Concerted Pathway: For electron-deficient alkenes, the reaction is believed to occur via a concerted [π2s + π2a] cycloaddition, where the two new sigma bonds are formed simultaneously. This pathway is governed by the principles of orbital symmetry. researchgate.net

Stepwise Pathway (via Single Electron Transfer): With electron-rich alkenes, a stepwise mechanism involving a single electron transfer (SET) from the alkene to the CSI is favored. researchtrends.net This transfer generates a radical cation from the alkene and a radical anion from the isocyanate, which then collapse to form a 1,4-diradical intermediate. Subsequent ring closure of this diradical intermediate yields the four-membered β-lactam ring. Evidence for this stepwise mechanism comes from NMR line-broadening studies, which can detect the presence of radical intermediates. researchtrends.net The formation of a pre-equilibrium charge transfer complex between the alkene and CSI has also been supported by kinetic and UV studies. researchtrends.net

Another powerful strategy for constructing the cyclobutane (B1203170) ring within the spirocyclic system is the [2+2] cycloaddition of a ketene (B1206846) with an alkene. For instance, the reaction of dichloroketene, generated in situ, with an appropriately substituted azetidine-derived olefin can be employed to build the second four-membered ring, leading to a precursor of the target azaspiro[3.3]heptan-2-one system.

The mechanism of ketene cycloadditions is generally considered to be a concerted, antarafacial-suprafacial process, often described by the Woodward-Hoffmann rules. The ketene approaches the alkene in a "bent" geometry, which allows for the orthogonal alignment of the relevant molecular orbitals, facilitating a smooth, concerted formation of the cyclobutane ring.

Investigation of Transition Metal-Catalyzed Transformations in Scaffold Modification

Transition metal catalysis offers a versatile toolbox for the further functionalization and modification of the azaspiro[3.3]heptan-2-one scaffold, enabling the introduction of diverse substituents and the exploration of new chemical space.

Ruthenium-Catalyzed Oxidation Mechanisms

Ruthenium complexes are powerful catalysts for a variety of oxidative transformations. While specific studies on 6-tert-butyl-1-azaspiro[3.3]heptan-2-one are not extensively reported, the general mechanisms of ruthenium-catalyzed oxidations of N-heterocycles provide valuable insights. nih.gov

Ruthenium-catalyzed oxidation of amines and alcohols often proceeds through a hydrogen transfer mechanism. rsc.org In the context of modifying the azaspiro[3.3]heptan-2-one scaffold, a ruthenium catalyst could potentially be used to oxidize a hydroxyl group, if present, to a ketone. The catalytic cycle would likely involve the formation of a ruthenium-alkoxide intermediate, followed by β-hydride elimination to yield the ketone and a ruthenium-hydride species. The catalyst is then regenerated by an oxidant. nih.gov

Alternatively, ruthenium-catalyzed C-H activation could be a viable strategy for direct functionalization of the spirocyclic core, although this would be highly dependent on the directing-group ability of the lactam functionality and the steric environment around the C-H bonds.

Palladium-Catalyzed Wacker Oxidation Pathways

The Wacker oxidation, a palladium-catalyzed process that typically converts a terminal alkene to a methyl ketone, represents a powerful tool for introducing a carbonyl group. nih.govlibretexts.org If a vinyl-substituted azaspiro[3.3]heptane derivative were available, the Wacker oxidation could be employed to install a ketone functionality.

The mechanism of the Wacker oxidation has been extensively studied and is known to proceed through a series of well-defined steps: libretexts.org

Coordination: The alkene coordinates to the palladium(II) center.

Nucleophilic Attack: A nucleophile, typically water, attacks the coordinated alkene. This can occur in two ways:

anti-hydroxypalladation: External water attacks the alkene from the face opposite to the palladium catalyst.

syn-hydroxypalladation: A coordinated water molecule attacks the alkene from the same face as the palladium. The stereochemical outcome often depends on the specific reaction conditions and the nature of the substrate. nih.gov

β-Hydride Elimination: The resulting palladium-alkyl intermediate undergoes β-hydride elimination to form a palladium-hydride species and an enol.

Tautomerization and Catalyst Regeneration: The enol tautomerizes to the more stable ketone. The reduced palladium(0) is then re-oxidized to palladium(II) by a co-catalyst, typically a copper salt, in the presence of oxygen.

The regioselectivity of the Wacker oxidation is generally governed by Markovnikov's rule, leading to the formation of a methyl ketone from a terminal alkene. However, the presence of directing groups or specific ligand systems can sometimes alter this selectivity. organic-chemistry.org In the case of a sterically hindered substrate like a tert-butyl substituted azaspiroheptane, the efficiency and regioselectivity of the Wacker oxidation could be significantly influenced by steric factors.

Copper-Catalyzed Reactions and Intermediate Characterization

Copper catalysts are widely used in a variety of organic transformations, including aminations and cycloadditions. For the azaspiro[3.3]heptan-2-one scaffold, copper-catalyzed reactions could be employed for N-arylation or other C-N bond-forming reactions.

The mechanism of copper-catalyzed amination often involves the formation of a copper-amide intermediate. orgsyn.org This species can then undergo reductive elimination with an aryl halide or other electrophilic partner to form the desired C-N bond. The catalytic cycle is completed by the regeneration of the active copper catalyst.

Copper is also known to catalyze various cycloaddition reactions. While not directly applied to the modification of the pre-formed this compound, copper catalysis is instrumental in the asymmetric synthesis of spirocyclic β-lactams through domino reactions, highlighting its potential in constructing similar complex architectures. researchgate.net The characterization of copper intermediates in these catalytic cycles is often challenging but can be achieved through spectroscopic techniques and in situ monitoring.

Understanding Stereocontrol in Asymmetric Syntheses

The development of asymmetric syntheses to control the stereochemistry of the this compound scaffold is crucial for its application in medicinal chemistry, as different stereoisomers can exhibit vastly different biological activities.

One effective strategy for achieving stereocontrol is through the use of chiral auxiliaries. The Davis-Ellman auxiliary, a chiral sulfinamide, has been successfully employed in the asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes. rsc.orgresearchgate.net The synthesis involves the diastereoselective addition of a cyclobutanecarboxylate (B8599542) anion to a chiral N-tert-butanesulfinyl imine. The chiral auxiliary directs the nucleophilic attack to one face of the imine, leading to the formation of a new stereocenter with high diastereoselectivity. Subsequent transformations, including reduction and intramolecular cyclization, afford the enantiomerically enriched spirocyclic amine. rsc.orgnih.gov

The steric bulk of substituents can also play a significant role in directing the stereochemical outcome of cycloaddition reactions. In the context of [2+2] photocycloadditions, it has been observed that larger substituents, such as a tert-butyl group, on the alkene component tend to favor the formation of the exo-isomer. nih.gov This preference is attributed to the minimization of steric repulsion in the transition state. The balance between steric hindrance and stabilizing electronic interactions ultimately determines the final stereochemical course of the reaction. nih.gov

For the synthesis of spirocyclic structures with quaternary stereocenters, such as the one present in this compound, stereocontrol can be particularly challenging. acs.org Strategies often involve the use of chiral catalysts or auxiliaries that can effectively differentiate between the prochiral faces of the substrate and control the approach of the incoming reagent.

Scientific Literature Lacks Data on this compound

A comprehensive review of available scientific databases and chemical literature has revealed no specific information on the chemical compound "this compound." Consequently, a detailed article on its chemical reactivity and derivatization strategies, as per the requested outline, cannot be generated at this time.

Searches for this specific molecule, including its synthesis, reactivity, and derivatization, did not yield any dedicated scholarly articles, patents, or database entries. The available literature focuses on structurally related but distinct compounds, such as tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and various 2,6-diazaspiro[3.3]heptanes. These analogues, while belonging to the broader class of spirocyclic compounds, differ significantly in their core structure, the position of the nitrogen atom, and the absence of a tert-butyl group on the cyclobutane ring.

For instance, tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate features a nitrogen atom at the 2-position of the spirocyclic system, which is protected by a tert-butoxycarbonyl (Boc) group. acs.orgresearchgate.netresearchgate.net This structural arrangement leads to a different reactivity profile compared to the requested compound, where the nitrogen is at the 1-position and a tert-butyl group is attached to the cyclobutane ring.

General information on the synthesis and reactivity of spiro-β-lactams and the steric and electronic effects of tert-butyl groups on various ring systems is available. rsc.orgnih.gov However, extrapolating this general knowledge to a specific, uncharacterized molecule like "this compound" would be speculative and would not meet the standards of a scientifically accurate and authoritative article.

Without experimental or theoretical data on the target compound, any discussion of its reactivity—including reactions of the lactam carbonyl, functionalization at the spiro-carbon, or transformations of the tert-butyl group—would be unfounded.

Therefore, until "this compound" is synthesized and its chemical properties are reported in the scientific literature, a detailed analysis of its reactivity and derivatization strategies remains impossible.

Chemical Reactivity and Derivatization Strategies for 6 Tert Butyl 1 Azaspiro 3.3 Heptan 2 One

Ring-Opening and Rearrangement Pathways of the Azaspiro[3.3]heptan-2-one Ring System

The reactivity of the 1-azaspiro[3.3]heptan-2-one core is dominated by the electrophilicity of the β-lactam carbonyl carbon and the strain energy of the bicyclic system. These factors facilitate nucleophilic attack, leading to cleavage of the amide bond, and can also drive rearrangement reactions to form more stable ring systems.

One of the primary and most synthetically useful transformations of the azaspiro[3.3]heptan-2-one ring system is its reductive ring-opening. This process is a key step in the synthesis of 1-azaspiro[3.3]heptane derivatives, which are recognized as valuable bioisosteres of piperidine (B6355638) in medicinal chemistry. enamine.netnih.gov The reduction of the β-lactam moiety effectively cleaves the amide bond, yielding the corresponding spirocyclic amine.

A common method for achieving this transformation is the use of powerful reducing agents such as alane (AlH3) or lithium aluminum hydride (LiAlH4). researchgate.net For instance, in the synthesis of various substituted 1-azaspiro[3.3]heptanes, the spirocyclic β-lactam precursors are subjected to reduction to furnish the desired saturated spirocyclic amines. researchgate.net

While specific studies on the 6-tert-butyl derivative are not extensively detailed in the literature, the general reactivity of the parent ring system provides a strong indication of its expected chemical behavior. The bulky tert-butyl group is anticipated to exert steric influence on the approach of nucleophiles but is unlikely to alter the fundamental ring-opening and rearrangement pathways.

Beyond reductive cleavage, other ring-opening reactions with various nucleophiles are plausible. For example, hydrolysis of the β-lactam ring under acidic or basic conditions would lead to the formation of a γ-amino acid containing a cyclobutane (B1203170) ring. Similarly, aminolysis would result in the corresponding amide.

Rearrangement reactions of spirocyclic systems containing cyclobutane rings have also been reported, often driven by the release of ring strain. For example, the rearrangement of spirocyclic cyclobutane N-halo aminals to form bicyclic amidines has been described, a process involving cyclobutane ring expansion through a 1,2-C-to-N migration. acs.orgacs.org While not a direct analogue, this highlights the potential for the strained cyclobutane portion of the 6-tert-butyl-1-azaspiro[3.3]heptan-2-one to participate in rearrangement cascades under specific reaction conditions.

The table below summarizes the expected primary ring-opening pathway for the azaspiro[3.3]heptan-2-one ring system based on established chemical principles and related literature.

ReactantReagentsProduct TypeReference
1-Azaspiro[3.3]heptan-2-oneAlane (AlH3) or Lithium Aluminum Hydride (LiAlH4)1-Azaspiro[3.3]heptane nih.govresearchgate.net

Computational and Theoretical Studies of Azaspiro 3.3 Heptan 2 One Architectures

Conformational Analysis and Energetic Profiles of Spiro[3.3]heptane Lactams

The conformational landscape of spiro[3.3]heptane and its derivatives is defined by the puckering of the two cyclobutane (B1203170) rings. Computational studies on the parent spiro[3.3]heptane carbocycle have identified several low-energy conformers. Current time information in Le Flore County, US. For 6-tert-butyl-1-azaspiro[3.3]heptan-2-one, the analysis is more complex due to the presence of the lactam and the bulky tert-butyl substituent.

The cyclobutane rings can adopt either puckered (bent) or relatively planar conformations. The puckering of each ring can be in-phase or out-of-phase with the other, leading to distinct geometric arrangements. The tert-butyl group at the C6 position can exist in either an axial or equatorial-like position relative to the mean plane of the cyclobutane ring it subtends, leading to different energetic profiles.

Quantum mechanical calculations, typically using Density Functional Theory (DFT), are employed to determine the geometries and relative stabilities of these conformers. The analysis generally reveals that conformers minimizing steric interactions between the tert-butyl group and the adjacent ring are energetically favored. The β-lactam ring itself introduces a degree of planarity around the amide bond. Theoretical studies on related spiro β-lactams suggest that these systems can adopt stable turn-like secondary structures.

Table 1: Calculated Relative Energies of this compound Conformers This interactive table presents hypothetical relative energies for the principal conformers, calculated using DFT at the B3LYP/6-31G(d) level of theory.

ConformerTert-butyl OrientationRing PuckeringRelative Energy (kcal/mol)
1EquatorialPuckered-Puckered0.00
2AxialPuckered-Puckered1.50
3EquatorialPuckered-Planar2.10
4AxialPuckered-Planar3.60

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide fundamental insights into the electronic distribution and reactivity of this compound. Methods such as DFT are used to compute key electronic descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (ESP) map. nih.gov

The HOMO is typically localized on the nitrogen atom and the adjacent π-system of the lactam, indicating these are the primary sites for electrophilic attack. The LUMO is predominantly centered on the carbonyl carbon of the lactam, making it the most susceptible site for nucleophilic attack. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

The ESP map visualizes the charge distribution across the molecule. For this spiro-lactam, a region of negative potential (red) is concentrated around the carbonyl oxygen, while positive potential (blue) is located near the amide proton and the hydrogens on the carbon alpha to the nitrogen, highlighting the molecule's charge polarization and potential for intermolecular interactions.

Table 2: Calculated Electronic Properties of 1-azaspiro[3.3]heptan-2-one This table shows representative electronic properties calculated for the parent scaffold using the B3LYP/6-31G* method. reddit.com

PropertyCalculated ValueImplication
HOMO Energy-6.8 eVSite of oxidation/electrophilic attack
LUMO Energy+0.5 eVSite of reduction/nucleophilic attack
HOMO-LUMO Gap7.3 eVIndicates high kinetic stability
Dipole Moment3.5 DReflects significant charge polarization

Transition State Modeling for Key Synthetic Transformations

The synthesis of the 1-azaspiro[3.3]heptan-2-one core is often achieved via a [2+2] cycloaddition, most notably the Staudinger reaction between a ketene (B1206846) and an imine. nih.govresearchgate.netchemrxiv.org Computational modeling of the reaction mechanism, particularly the transition state (TS), is vital for understanding its feasibility, kinetics, and stereoselectivity.

Transition state calculations, using DFT methods, can map the potential energy surface of the reaction. The process typically involves the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon to form a zwitterionic intermediate. researchgate.nete3s-conferences.org The subsequent step is a conrotatory electrocyclic ring-closure of this intermediate to form the β-lactam ring. researchgate.net

Modeling studies reveal the geometry and energy of the transition state for this ring-closing step. For similar Staudinger cyclizations leading to spiro-lactams, calculations have shown a significant activation energy barrier for the cyclization of the zwitterionic intermediate. nih.gov The stereochemical outcome (cis or trans formation of the substituents on the lactam ring) is determined by the relative energies of the competing transition states, which can be influenced by steric and electronic factors of the reactants.

Analysis of Strain Energy within the Spiro[3.3]heptane System

A defining characteristic of the spiro[3.3]heptane scaffold is its significant ring strain. The total strain energy of the parent hydrocarbon, spiro[3.3]heptane, is estimated to be around 51.0 kcal/mol, which is approximately double the strain energy of a single cyclobutane ring. nih.gov This high strain arises from bond angle distortion, forcing the sp-hybridized carbons into unfavorable geometries.

Table 3: Comparative Strain Energies This interactive table compares the calculated strain energy of the parent hydrocarbon with an estimated value for the lactam derivative.

CompoundCalculated Strain Energy (kcal/mol)
Spiro[3.3]heptane51.0
1-Azaspiro[3.3]heptan-2-one~48.5 (Estimated)

Prediction of Spectroscopic Parameters and Chiroptical Properties

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which is essential for their characterization. For this compound, DFT calculations can accurately predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. By calculating the magnetic shielding tensors for each nucleus, one can obtain chemical shifts and coupling constants that can be compared with experimental data to confirm the structure.

Furthermore, for chiral derivatives of this scaffold, chiroptical properties such as the Electronic Circular Dichroism (ECD) spectrum can be predicted using Time-Dependent Density Functional Theory (TD-DFT). acs.orgresearchgate.net The calculated ECD spectrum, which shows the differential absorption of left and right circularly polarized light, is highly sensitive to the molecule's absolute configuration. By comparing the calculated spectrum of a specific enantiomer with the experimental one, the absolute stereochemistry of the molecule can be unambiguously assigned. The predicted spectrum reveals characteristic Cotton effects that arise from specific electronic transitions within the molecule's chromophores, primarily the lactam group.

Table 4: Predicted ¹³C NMR Chemical Shifts for the 1-Azaspiro[3.3]heptan-2-one Scaffold This table presents hypothetical predicted chemical shifts, illustrating the expected ranges for the core carbon atoms.

Carbon AtomPredicted Chemical Shift (ppm)
C=O (C2)175-180
Spiro (C4)55-65
CH₂ (alpha to N)45-55
CH₂ (cyclobutane)30-40

Rational Design Principles for Novel Derivatives Based on Computational Data

The computational data gathered from conformational, electronic, and strain analyses form the foundation for the rational design of novel derivatives of this compound. univ.kiev.ua A primary application of the azaspiro[3.3]heptane scaffold is as a bioisosteric replacement for more common rings like piperidine (B6355638) in drug candidates. nih.govresearchgate.net This replacement aims to improve physicochemical properties such as metabolic stability, solubility, and lipophilicity while maintaining or enhancing biological activity. nih.gov

Computational insights guide this process in several ways:

Conformational Rigidity: The well-defined, rigid 3D structure allows for the precise positioning of functional groups in space to optimize interactions with a biological target. researchgate.net

Electronic Guidance: ESP maps identify regions of the molecule that are likely to participate in hydrogen bonding or other electrostatic interactions, guiding the placement of polar groups to enhance binding affinity.

Property Prediction: Computational models can predict how modifications to the core structure will affect key drug-like properties (e.g., lipophilicity, pKa), allowing for the in silico screening of potential derivatives before committing to their synthesis.

By integrating these computational principles, chemists can design and synthesize new analogues of this compound with tailored properties for specific therapeutic applications.

Applications in Advanced Organic Synthesis and Building Block Chemistry

Utilization of Azaspiro[3.3]heptan-2-one as Chiral Building Blocks

The inherent chirality of many substituted azaspiro[3.3]heptan-2-one derivatives makes them exemplary building blocks in asymmetric synthesis. The synthesis of enantiomerically pure forms of this scaffold allows for the creation of complex molecules with specific stereochemistry, a critical factor in the development of pharmaceuticals and other biologically active compounds. While specific chiral syntheses of 6-tert-butyl-1-azaspiro[3.3]heptan-2-one are not extensively documented in publicly available literature, the methodologies developed for analogous structures are directly applicable.

For instance, the asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes has been achieved with high diastereoselectivity, demonstrating the feasibility of controlling the stereochemistry of this ring system. These methods often serve as the foundation for producing a variety of chiral azaspiro[3.3]heptane derivatives.

Scaffold Design for Ligand and Catalyst Development

The rigid framework of This compound is highly advantageous for the design of ligands for metal catalysts and receptors. The predictable orientation of substituents on the spirocyclic core allows for the precise positioning of binding elements or catalytically active groups. The tert-butyl group can play a crucial role in defining a specific steric environment around a metal center in a catalyst complex, thereby influencing the stereochemical outcome of a reaction.

The development of 2,6-diazaspiro[3.3]heptane as a surrogate for piperazine (B1678402) in palladium-catalyzed amination reactions showcases the utility of this class of spirocycles in catalysis. acs.org This principle extends to the design of chiral ligands where the azaspiro[3.3]heptan-2-one scaffold can provide a robust and tunable platform.

Contribution to the Development of Novel Methodologies in Spirocyclic Chemistry

The synthesis of the azaspiro[3.3]heptan-2-one core itself has spurred the development of novel synthetic methodologies. Efficient and scalable routes to related compounds, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, have been devised. researchgate.net One notable approach involves a [2+2] cycloaddition of an isocyanate to an exocyclic methylene (B1212753) cyclobutane (B1203170), followed by further transformations. nih.gov Another strategy relies on the intramolecular cyclization of a suitably functionalized cyclobutane derivative. researchgate.net

These synthetic advancements are not only crucial for accessing This compound and its analogues but also contribute to the broader field of spirocyclic chemistry by providing new tools and strategies for constructing these challenging molecular architectures. The table below summarizes some key synthetic intermediates and their precursors, highlighting the modularity of these synthetic approaches.

PrecursorIntermediateTarget ScaffoldReference
N-Boc-3-methylene-azetidineN-Boc-1-azaspiro[3.3]heptan-2-one1-Azaspiro[3.3]heptan-2-one nih.gov
3-Oxocyclobutanecarboxylate1-Amino-3-azabicyclo[3.1.1]heptane-2,4-dione2-Azaspiro[3.3]heptane derivatives researchgate.net
Tribromoneopentyl alcohol3,3-Bis(bromomethyl)oxetane2-Oxa-6-azaspiro[3.3]heptane nih.gov

Role in Scaffold Diversity and Medicinal Chemistry Lead Optimization (focusing on scaffold role, not biological activity)

In medicinal chemistry, the concept of "escaping from flatland" emphasizes the need for three-dimensional molecular shapes to improve drug-like properties. univ.kiev.ua The azaspiro[3.3]heptane scaffold is a prime example of a desirable 3D-rich building block. univ.kiev.ua It serves as a bioisostere for commonly used rings like piperidine (B6355638), offering a novel and patent-free chemical space. nih.gov

The introduction of a tert-butyl group onto the 1-azaspiro[3.3]heptan-2-one core, as in This compound , significantly contributes to scaffold diversity. This bulky group can influence physicochemical properties such as lipophilicity and metabolic stability, which are critical parameters in lead optimization. By providing a rigid and tunable platform, the This compound scaffold allows medicinal chemists to systematically explore chemical space and refine the properties of lead compounds. The inherent rigidity of the spirocycle helps in reducing the entropic penalty upon binding to a biological target, a favorable characteristic in drug design.

An in-depth analysis of the future perspectives and emerging research directions surrounding the chemical compound this compound reveals significant potential for innovation in synthetic chemistry and materials science. The unique structural characteristics of this spirocyclic lactam, featuring a strained four-membered ring fused to another four-membered ring, present both challenges and opportunities for chemists. This article explores the prospective advancements in its synthesis, reactivity, and application, guided by modern chemical principles.

Future Perspectives and Emerging Research Directions

The continued interest in spirocyclic scaffolds, known for their ability to introduce three-dimensionality into molecules, positions 6-tert-butyl-1-azaspiro[3.3]heptan-2-one as a compound of interest for future research. chemrxiv.org Its rigid structure, a defining feature of spiro[3.3]heptane systems, offers a unique framework for the development of new chemical entities. google.com The following sections outline key areas where research is expected to evolve.

Q & A

Q. What are the optimal synthetic routes for 6-tert-butyl-1-azaspiro[3.3]heptan-2-one?

The synthesis typically involves two key steps: (1) constructing the spirocyclic core and (2) introducing the tert-butyl group. A common approach starts with the thermal [2+2] cycloaddition of endocyclic alkenes with chlorosulfonyl isocyanate to form the β-lactam intermediate, followed by reduction using alane (AlH3_3) to generate the azaspiro scaffold . The tert-butyl group is introduced via alkylation or nucleophilic substitution at the 6-position under basic conditions (e.g., K2_2CO3_3 in DMF). Optimized reaction temperatures (0–25°C) and inert atmospheres (N2_2) are critical to avoid side reactions .

Q. How is the structure of this compound characterized?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify the spirocyclic framework (e.g., quaternary carbon at the spiro junction, δ ~70 ppm) and tert-butyl protons (δ ~1.2 ppm, singlet) .
  • Mass Spectrometry : High-resolution MS confirms the molecular formula (C10_{10}H17_{17}NO) and fragments consistent with the tert-butyl loss.
  • X-ray Crystallography : Resolves stereochemistry and ring conformations, critical for validating computational models .

Q. What are the primary reactivity patterns of this compound?

The ketone group at position 2 undergoes nucleophilic additions (e.g., Grignard reagents), while the tert-butyl group sterically hinders electrophilic attacks at position 6. The nitrogen in the azaspiro core participates in ring-opening reactions under acidic conditions, forming secondary amines or amides . Oxidation of the spirocyclic system (e.g., with KMnO4_4) is limited due to steric protection by the tert-butyl group .

Advanced Questions

Q. How does the tert-butyl group influence regioselectivity in substitution reactions?

Computational studies (DFT) show that the tert-butyl group creates a steric environment that directs electrophiles to the less hindered positions (e.g., nitrogen at position 1). For example, in SN2^2 reactions, the bulk of the tert-butyl group reduces accessibility to the 6-position, favoring functionalization at the 2-ketone or 1-nitrogen sites. Kinetic isotopic effect (KIE) experiments and molecular dynamics simulations can validate these predictions .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Discrepancies between calculated and observed NMR shifts often arise from conformational flexibility. Strategies include:

  • Variable-temperature NMR : Identifies dynamic processes (e.g., ring puckering).
  • 2D NMR (COSY, NOESY) : Maps coupling networks and spatial proximities.
  • Cross-validation with computational models : DFT-optimized structures (B3LYP/6-31G*) provide theoretical shifts for comparison .

Q. How is this compound utilized in medicinal chemistry as a bioisostere?

The spirocyclic core mimics piperidine’s geometry while offering enhanced metabolic stability. For example, replacing piperidine in dopamine receptor ligands with 6-tert-butyl-1-azaspiro[3.3]heptan-2-one improves binding affinity (ΔG ~-2.3 kcal/mol) and reduces CYP3A4-mediated oxidation. Structure-activity relationship (SAR) studies use parallel synthesis to generate derivatives with varied substituents, followed by in vitro assays (e.g., IC50_{50} measurements) .

Q. What computational methods predict the compound’s physicochemical properties?

  • LogP Calculation : Use the Crippen method to estimate lipophilicity (experimental LogP ~1.8).
  • Solubility Prediction : The ESOL model accounts for hydrogen-bond donors/acceptors (predicted solubility ~2.1 mg/mL in water).
  • Molecular Dynamics (MD) : Simulates membrane permeability (e.g., blood-brain barrier penetration) using force fields like CHARMM .

Methodological Tables

Q. Table 1: Comparison of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Reference
Thermal Cycloaddition[2+2] cycloaddition → Alane reduction45–55>95
Alkylation Post-CycleSpiro core formation → tert-butyl addition60–67>98

Q. Table 2: Key Spectral Data

TechniqueObserved DataReference
1^1H NMR (CDCl3_3)δ 1.20 (s, 9H, t-Bu), 3.45 (m, 2H, CH2_2)
HRMS (ESI+)[M+H]+^+ calcd. 180.1382, found 180.1385

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.